Ezh2-IN-18 Exhibits Superior Biochemical Potency Against Wild-Type EZH2
In biochemical assays, Ezh2-IN-18 demonstrates a half-maximal inhibitory concentration (IC50) of 1.01 nM against wild-type EZH2 (EZH2WT) [1]. This represents a 2.4-fold improvement in potency compared to the clinically advanced and widely used EZH2 inhibitor Tazemetostat (EPZ-6438), which has a reported Ki of 2.5 nM . It is also 4-fold more potent than the tool compound GSK343, which has an IC50 of 4 nM .
| Evidence Dimension | Biochemical potency against wild-type EZH2 |
|---|---|
| Target Compound Data | IC50 = 1.01 nM |
| Comparator Or Baseline | Tazemetostat (EPZ-6438, Ki = 2.5 nM) ; GSK343 (IC50 = 4 nM) |
| Quantified Difference | 2.4-fold more potent vs. Tazemetostat; 4-fold more potent vs. GSK343 |
| Conditions | Cell-free biochemical enzyme assay. |
Why This Matters
Higher biochemical potency can translate to lower required concentrations in cellular and in vivo experiments, potentially reducing off-target effects and improving experimental signal-to-noise ratios.
- [1] TargetMol. EZH2-IN-18 (T86395) Product Page. CAS: 2826234-37-9. View Source
